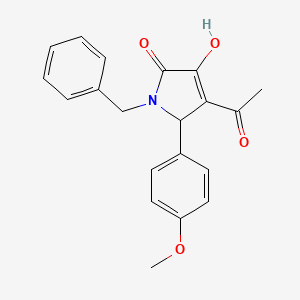![molecular formula C20H26N4O B5203540 N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely studied for its potential use in scientific research. MPPEU is a urea derivative that has been synthesized through various methods and has shown promising results in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of mood, motivation, and reward. Antagonism of this receptor has been shown to have potential therapeutic effects in various conditions, including drug addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have various biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animals with a history of cocaine self-administration. N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has also been shown to reduce depressive-like behavior in animal models of depression. Additionally, N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to reduce the rewarding effects of nicotine in animal models of nicotine addiction.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various conditions. Additionally, N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have low toxicity and high stability, which makes it a safe and reliable compound for use in lab experiments. However, one limitation of N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea. One area of interest is its potential therapeutic effects in various conditions, including drug addiction, depression, and schizophrenia. Additionally, further research is needed to better understand the mechanism of action of N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea and its effects on dopamine signaling. Finally, there is a need for the development of more efficient synthesis methods for N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea to improve its availability for scientific research.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in scientific research. It has various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research. N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has several advantages for use in lab experiments, including its selectivity and low toxicity. However, further research is needed to fully understand the potential therapeutic effects of N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea and its mechanism of action.
Synthesis Methods
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been synthesized through various methods, including the reaction of 4-methylbenzoyl isocyanate with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base. Another method involves the reaction of 4-methylphenyl isocyanate with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base. Both methods have been shown to yield N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea in high purity and yield.
Scientific Research Applications
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-17-7-9-18(10-8-17)22-20(25)21-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVDIOSOFKQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5203500.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)
